6-(4-Chloro-2-cyclohexylphenoxy)pyridin-3-amine
Overview
Description
6-(4-Chloro-2-cyclohexylphenoxy)pyridin-3-amine is a chemical compound with the molecular formula C17H19ClN2O and a molecular weight of 302.8 g/mol . It is known for its unique structure, which includes a pyridine ring substituted with a 4-chloro-2-cyclohexylphenoxy group at the 6-position and an amine group at the 3-position
Preparation Methods
The synthesis of 6-(4-Chloro-2-cyclohexylphenoxy)pyridin-3-amine typically involves several steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Phenoxy Intermediate: The reaction begins with the preparation of 4-chloro-2-cyclohexylphenol, which is then reacted with a suitable halogenated pyridine derivative under basic conditions to form the phenoxy intermediate.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity of the final product .
Chemical Reactions Analysis
6-(4-Chloro-2-cyclohexylphenoxy)pyridin-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions to facilitate the desired transformations .
Scientific Research Applications
6-(4-Chloro-2-cyclohexylphenoxy)pyridin-3-amine has been explored for various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases, including its role as an inhibitor of specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 6-(4-Chloro-2-cyclohexylphenoxy)pyridin-3-amine involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological molecules, leading to its observed effects .
Comparison with Similar Compounds
6-(4-Chloro-2-cyclohexylphenoxy)pyridin-3-amine can be compared with other similar compounds, such as:
6-(4-Chlorophenoxy)pyridin-3-amine: Lacks the cyclohexyl group, which may affect its reactivity and biological activity.
6-(4-Bromo-2-cyclohexylphenoxy)pyridin-3-amine: Contains a bromine atom instead of chlorine, which can influence its chemical properties and reactivity.
6-(4-Methyl-2-cyclohexylphenoxy)pyridin-3-amine: The presence of a methyl group instead of chlorine can alter its electronic properties and interactions with biological targets.
Properties
IUPAC Name |
6-(4-chloro-2-cyclohexylphenoxy)pyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O/c18-13-6-8-16(21-17-9-7-14(19)11-20-17)15(10-13)12-4-2-1-3-5-12/h6-12H,1-5,19H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCGUDKCEFAZIKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=C(C=CC(=C2)Cl)OC3=NC=C(C=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70384147 | |
Record name | 6-(4-chloro-2-cyclohexylphenoxy)pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70384147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
219866-01-0 | |
Record name | 6-(4-Chloro-2-cyclohexylphenoxy)-3-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=219866-01-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-(4-chloro-2-cyclohexylphenoxy)pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70384147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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